(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
This compound is a synthetic acrylamide derivative featuring a piperidin-4-ylmethyl core modified with a 2-phenoxyacetyl group and an (E)-configured 3-(thiophen-2-yl)acrylamide side chain. The thiophene moiety introduces aromatic heterocyclic properties, while the phenoxyacetyl-piperidine segment may enhance bioavailability or target binding.
Properties
IUPAC Name |
(E)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-20(9-8-19-7-4-14-27-19)22-15-17-10-12-23(13-11-17)21(25)16-26-18-5-2-1-3-6-18/h1-9,14,17H,10-13,15-16H2,(H,22,24)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUPDKAOBMAKTD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenoxyacetyl Group: This step involves the acylation of the piperidine intermediate with phenoxyacetyl chloride under basic conditions.
Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with thiophene-2-carboxaldehyde and subsequent condensation to form the acrylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biological studies. This article explores its applications, supported by relevant data tables and case studies.
Medicinal Chemistry
The compound is investigated for its potential therapeutic effects due to its structural similarity to bioactive molecules. It may serve as a lead compound in drug development targeting various diseases.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have demonstrated effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Antifungal Activity
The compound also displays antifungal properties, inhibiting the growth of fungi such as Candida albicans and Aspergillus niger.
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| This compound | C. albicans | 64 |
| This compound | A. niger | 128 |
Anti-inflammatory Effects
In vitro studies have indicated that the compound can reduce pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory conditions.
Antitumor Activity
Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines, such as MCF-7 breast cancer cells, with IC50 values around 15 µM, indicating moderate potency.
Case Study on Antibacterial Efficacy
A comparative study evaluated various sulfonamide derivatives, highlighting the superior antibacterial activity of this compound against resistant bacterial strains. The results suggested that modifications to the sulfonamide structure could enhance efficacy against resistant pathogens.
Case Study on Antitumor Effects
Research focused on similar compounds reported synergistic effects when combined with conventional chemotherapeutics like doxorubicin. This suggests potential applications in combination therapy for cancer treatment.
Mechanism of Action
The mechanism of action of (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs, emphasizing structural variations, biological activities, and synthesis methodologies.
Structural Analogues and Their Features
Key Trends in Bioactivity
- Thiophene Impact : Thiophene-containing acrylamides (e.g., DM497, compounds) exhibit antimicrobial and CNS activities. Halogenation (e.g., 4-chlorophenyl in ) enhances antibacterial potency .
- Piperidine Modifications : Piperidine derivatives with sulfonyl (e.g., 17b) or acetyl (e.g., target compound) groups show divergent target affinities. Methylsulfonyl in 17b may improve metabolic stability .
- Stereochemistry : (E)-configuration in acrylamides is critical for receptor binding, as seen in GABAA modulators like DM497 .
Research Findings and Gaps
- Antimicrobial Potential: and suggest halogenated thiophene-acrylamides are promising, but the target compound’s phenoxyacetyl group requires empirical validation .
- CNS Applications : Piperidine-acrylamide hybrids (e.g., DM497, JNJ5207787) show GABAA or receptor modulation, indicating possible neuroactive properties for the target compound .
- Structural Limitations: The bulky phenoxyacetyl group may reduce blood-brain barrier penetration compared to smaller substituents (e.g., methylsulfonyl in 17b) .
Biological Activity
The compound (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications based on available research findings.
Structural Overview
The compound features several notable structural components:
- Piperidine Ring : A six-membered ring containing nitrogen, which is known for its role in various biological activities.
- Phenoxyacetyl Group : This moiety contributes to the compound's lipophilicity and potential receptor interactions.
- Thiophene Ring : A five-membered ring containing sulfur, which can influence the compound's electronic properties and reactivity.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 372.49 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique combination of functional groups allows it to modulate the activity of these targets, leading to various biological effects.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antitumor Activity : Potential inhibition of cancer cell proliferation through modulation of signaling pathways.
- Anti-inflammatory Effects : Reduction in inflammatory markers and mediators.
- Antimicrobial Properties : Activity against various bacterial strains, suggesting potential use as an antibiotic agent.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria |
Case Studies and Research Findings
- Antitumor Studies : In vitro studies have demonstrated that derivatives of similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest. For example, compounds targeting BRAF(V600E) have shown significant efficacy in preclinical models.
- Anti-inflammatory Research : In animal models, compounds with similar piperidine frameworks have been shown to reduce inflammation markers such as TNF-alpha and IL-6, indicating a potential for treating inflammatory diseases .
- Antimicrobial Evaluation : Several studies have reported that related compounds exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
